molecular formula C15H19N5OS B5296480 2-({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

2-({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

Cat. No. B5296480
M. Wt: 317.4 g/mol
InChI Key: YZMGTNDRYMYOIA-UHFFFAOYSA-N
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Description

2-({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

The mechanism of action of 2-({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division.
Biochemical and Physiological Effects:
The compound has been shown to have a significant impact on the biochemical and physiological processes of living organisms. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the brain. Additionally, it has been shown to have antioxidant properties, which can help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide in lab experiments is its high potency and selectivity. It can be used in small quantities to achieve significant biological effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to handle in certain experiments.

Future Directions

There are several future directions for research on 2-({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential applications in various fields. Furthermore, the compound's pharmacokinetics and toxicity need to be thoroughly investigated to determine its safety and efficacy as a drug candidate. Finally, the compound's potential as a material science building block needs to be explored.

Synthesis Methods

The synthesis of 2-({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide involves the reaction of 4-allyl-5-(3-dimethylaminophenyl)-4H-1,2,4-triazole-3-thiol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place under reflux in an appropriate solvent, such as dimethyl sulfoxide or N,N-dimethylformamide. The product is then isolated and purified by column chromatography or recrystallization.

Scientific Research Applications

2-({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess significant antimicrobial, anticancer, and antifungal activities. The compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[[5-[3-(dimethylamino)phenyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-4-8-20-14(17-18-15(20)22-10-13(16)21)11-6-5-7-12(9-11)19(2)3/h4-7,9H,1,8,10H2,2-3H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMGTNDRYMYOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=NN=C(N2CC=C)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({5-[3-(dimethylamino)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

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